molecular formula C10H18O B13456064 {6-Methylspiro[2.5]octan-6-yl}methanol

{6-Methylspiro[2.5]octan-6-yl}methanol

Katalognummer: B13456064
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: ZAHRPWWVWZEGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{6-Methylspiro[25]octan-6-yl}methanol is a chemical compound characterized by a spirocyclic structure with a methanol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {6-Methylspiro[2.5]octan-6-yl}methanol typically involves the formation of the spirocyclic core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The methanol group can then be introduced through a series of reactions, such as reduction or substitution reactions, depending on the starting materials used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

{6-Methylspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.

    Substitution: The compound can participate in substitution reactions where the methanol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

{6-Methylspiro[2.5]octan-6-yl}methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {6-Methylspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s unique properties and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {6-Methylspiro[2.5]octan-6-yl}methanamine hydrochloride: A related compound with an amine group instead of a methanol group.

    6-Methyl-spiro[2.5]octane-1-carboxylic acid: Another similar compound with a carboxylic acid group.

Uniqueness

{6-Methylspiro[2.5]octan-6-yl}methanol is unique due to its specific combination of a spirocyclic structure and a methanol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

(6-methylspiro[2.5]octan-6-yl)methanol

InChI

InChI=1S/C10H18O/c1-9(8-11)2-4-10(5-3-9)6-7-10/h11H,2-8H2,1H3

InChI-Schlüssel

ZAHRPWWVWZEGGY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CC1)CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.